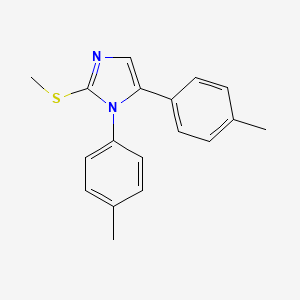

2-(methylthio)-1,5-di-p-tolyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Methylthio)-1,5-di-p-tolyl-1H-imidazole, also known as MTI, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MTI belongs to the class of imidazole derivatives and is known for its potential application in various fields such as medicine, agriculture, and industry.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

2-(Methylthio)-1,5-di-p-tolyl-1H-imidazole and its derivatives have been studied for their effectiveness as corrosion inhibitors. For instance, the derivative 1-(p-tolyl)-4-methylimidazole showed high efficiency in inhibiting copper corrosion in hydrochloric acid, suggesting a similar potential for 2-(methylthio)-1,5-di-p-tolyl-1H-imidazole. These studies indicated low activation energies and adsorptive behavior following a Freundlich-type isotherm, implying a physical adsorption onto the copper surface (Gašparac et al., 2000).

Synthesis of Novel Compounds

This compound is also involved in the synthesis of novel compounds. For example, 4,5-dihydro-2-(methylthio)-1H-imidazoles react with active methylene compounds to form methyleneimidazolidines, which are further utilized in various chemical reactions (Huang & Tzai, 1986).

Fuel Cell Technology

In the field of fuel cell technology, derivatives of imidazole, such as 1-methyl imidazole, have been used as additives in polybenzimidazole membranes equilibrated with phosphoric acid. This demonstrates a potential application area for 2-(methylthio)-1,5-di-p-tolyl-1H-imidazole in high-temperature proton-conducting polymer electrolytes (Schechter & Savinell, 2002).

Antineoplastic Activity

In medicinal chemistry, certain bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazoles, which could be structurally related to 2-(methylthio)-1,5-di-p-tolyl-1H-imidazole, have shown antineoplastic activity. The 2-(methylthio)-1-methyl derivative, carmethizole, was found to be particularly active against various cancer cell lines (Anderson, Bhattacharjee, & Houston, 1989).

Ferroelectricity and Antiferroelectricity

Imidazole units, which form the core structure of 2-(methylthio)-1,5-di-p-tolyl-1H-imidazole, are known for their stable chemical nature and play a role in forming dipolar chains with potential bistability in electric polarity. This characteristic suggests possible applications in ferroelectric and antiferroelectric devices (Horiuchi et al., 2012).

Propiedades

IUPAC Name |

1,5-bis(4-methylphenyl)-2-methylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-13-4-8-15(9-5-13)17-12-19-18(21-3)20(17)16-10-6-14(2)7-11-16/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAIGFNFCJJKOQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2434687.png)

![methyl 5-(((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2434696.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea](/img/structure/B2434700.png)

![4-chloro-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2434702.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B2434706.png)